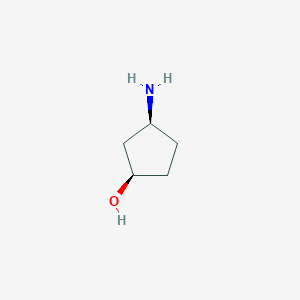

(1R,3S)-3-Aminocyclopentanol

Descripción general

Descripción

(1R,3S)-3-Amino-ciclopentanol es un compuesto quiral con la fórmula molecular C5H11NO. Presenta un anillo de ciclopentano con un grupo amino en la posición 3 y un grupo hidroxilo en la posición 1.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (1R,3S)-3-Amino-ciclopentanol generalmente implica una reacción de cicloadición asimétrica. Un método incluye el uso de N-acilhidroxilamina como inductor quiral, que reacciona con ciclopentadieno para formar el producto deseado. Las condiciones de reacción son suaves y el proceso es altamente estereoespecífico, produciendo un producto con alta pureza óptica .

Métodos de producción industrial: Para la producción industrial, el método de preparación implica poner en contacto N-acilhidroxilamina con ciclopentadieno, seguido de hidrogenación y posterior hidrólisis o aminólisis. Este método es rentable y adecuado para la producción a gran escala debido a la disponibilidad y el bajo costo de las materias primas .

Tipos de reacciones:

Reacciones ácido-base: El grupo amino puede reaccionar con ácidos para formar sales.

Acilación: El grupo amino puede reaccionar con agentes acilantes para formar amidas.

Esterificación: El grupo hidroxilo puede reaccionar con ácidos carboxílicos para formar ésteres.

Reactivos y condiciones comunes:

Ácidos: Ácido clorhídrico, ácido sulfúrico.

Agentes acilantes: Anhídrido acético, cloruro de benzoílo.

Ácidos carboxílicos: Ácido acético, ácido benzoico.

Productos principales:

Sales: Formadas a partir de reacciones ácido-base.

Amidas: Formadas a partir de reacciones de acilación.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(1R,3S)-3-Aminocyclopentanol serves as a crucial chiral building block in the synthesis of various biologically active molecules. Notably, it is a key intermediate in the production of Bictegravir , an antiviral drug used for treating HIV infections. The compound's ability to form specific stereoisomers is essential for the efficacy of these drugs .

Material Science

In material science, this compound is utilized as a ligand in the development of chiral catalysts for asymmetric reactions. These catalysts are vital for producing enantiomerically pure compounds that are important in pharmaceuticals and agrochemicals. The compound's unique structure enhances its ability to stabilize transition states during catalytic processes .

Biological Research

Research indicates that this compound may act as an inhibitor for specific enzymes, such as Ornithine Aminotransferase (OAT). This interaction can potentially inhibit OAT's activity, which is of interest in developing treatments for conditions like hepatocellular carcinoma .

Case Studies

Mecanismo De Acción

El objetivo principal de (1R,3S)-3-Amino-ciclopentanol es la enzima Ornitina Aminotransferasa (OAT). El compuesto interactúa con OAT mediante un mecanismo que implica la eliminación del ion fluoruro, seguida de adición conjugada e hidrólisis. Esta interacción puede inhibir la actividad de la enzima, lo que es de interés en el tratamiento del carcinoma hepatocelular.

Compuestos similares:

- Ácido (1R,3S)-3-Aminociclo-pentanocarboxílico

- Ácido (1R,3S)-(+)-Cámbrico

Comparación: Si bien (1R,3S)-3-Amino-ciclopentanol y el ácido (1R,3S)-3-Aminociclo-pentanocarboxílico comparten características estructurales similares, la presencia de un grupo carboxilo en este último proporciona diferentes propiedades químicas y aplicaciones. El ácido (1R,3S)-(+)-Cámbrico, por otro lado, tiene una estructura de anillo y grupos funcionales diferentes, lo que lo hace único en sus aplicaciones y reactividad .

Comparación Con Compuestos Similares

- (1R,3S)-3-Aminocyclopentanecarboxylic acid

- (1R,3S)-(+)-Camphoric acid

Comparison: While (1R,3S)-3-Amino-cyclopentanol and (1R,3S)-3-Aminocyclopentanecarboxylic acid share similar structural features, the presence of a carboxyl group in the latter provides different chemical properties and applications. (1R,3S)-(+)-Camphoric acid, on the other hand, has a different ring structure and functional groups, making it unique in its applications and reactivity .

Actividad Biológica

(1R,3S)-3-Aminocyclopentanol is a chiral compound with significant biological activity, particularly in medicinal chemistry and drug development. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a cyclopentane ring with an amino group and a hydroxyl group. The stereochemistry of this compound is crucial for its biological interactions, as the spatial arrangement of atoms can significantly influence its binding affinity to various biological targets.

The mechanism of action of this compound primarily involves its interaction with enzymes and receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and engage in electrostatic interactions, which can modulate enzymatic activity. This modulation can lead to either inhibition or activation of specific pathways, impacting various biological processes.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to specific receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits diverse biological activities:

- Antiviral Properties : It serves as an intermediate in the synthesis of antiviral drugs like Bictegravir, which targets HIV.

- Potential Anticancer Activity : Preliminary studies suggest that it may have anticancer properties through modulation of cell proliferation pathways.

Data Table: Biological Activities and Applications

Case Studies

- HIV Treatment : A study highlighted the role of this compound as a key chiral intermediate in the synthesis of Bictegravir. This drug has shown efficacy in clinical trials for HIV treatment, demonstrating the compound's importance in antiviral drug development .

- Cancer Research : Recent investigations into the anticancer properties of this compound have indicated its potential to induce apoptosis in cancer cells. In vitro studies have shown that treatment with this compound leads to increased caspase-3 activity, a marker of apoptosis .

Synthesis Methods

The synthesis of this compound has been optimized through various methods to enhance yield and purity:

- Chiral Resolution Techniques : Utilizing lipase catalysis for optical selectivity has proven effective in obtaining high-purity chiral compounds .

- Multi-step Synthetic Routes : Several synthetic routes have been developed that involve oxidation and reduction steps to achieve the desired configuration while maintaining cost-effectiveness .

Propiedades

IUPAC Name |

(1R,3S)-3-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFYRVZIONNYSM-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.